molecular formula C16H18N2O5 B2794927 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide CAS No. 1396883-03-6

2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Cat. No. B2794927
CAS RN: 1396883-03-6
M. Wt: 318.329
InChI Key: BFGYWCBFOGTVGO-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(4-hydroxy-2-oxo-1-pyrrolidinyl)-N-((4-hydroxyphenyl)methyl)acetamide.

Scientific Research Applications

Synthetic Methods and Intermediate Products

  • The compound "4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide" serves as a beneficial intermediate for producing pharmacologically active 4-hydroxypyrrolidin-2-1-yl acetamides. This indicates the utility of related compounds in synthesizing pharmaceutically relevant molecules (Fort, 2002).

Pharmacological Characterization

  • Studies on compounds like "2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)" explore their potential as κ-opioid receptor antagonists. This research underscores the importance of pyrrolidine derivatives in developing treatments for conditions such as depression and addiction disorders (Grimwood et al., 2011).

Antioxidant Activity

  • The synthesis and evaluation of 3-pyrroline-2-ones, related to pyrrolidinones, have been explored for their antioxidant activities. Compounds such as "4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one" have shown promising results as radical scavengers, comparable to conventional antioxidants. This suggests potential therapeutic applications of related compounds in mitigating oxidative stress (Nguyen et al., 2022).

Chemical Synthesis and Reactivity

  • The exploration of reactions like the photooxidation of lactams and amides into imides and hydroperoxides demonstrates the chemical versatility of compounds within this structural class. Such studies provide a foundation for understanding the reactivity and potential applications of related pyrrolidinone derivatives (Gramain et al., 1979).

Neuropharmacological Potential

  • Oxiracetam, a compound structurally related to pyrrolidine acetamides, has been investigated for its ability to improve learning and memory in conditions of chronic cerebral impairment. This highlights the potential of pyrrolidinone derivatives in enhancing cognitive functions and treating neurological disorders (Banfi & Dorigotti, 1986).

Coordination Chemistry

  • Research into coordination complexes constructed from pyrazole-acetamide derivatives reveals the utility of these compounds in forming structurally interesting and potentially bioactive complexes. Such studies may provide insights into the use of pyrrolidinone derivatives in developing new materials or therapeutic agents (Chkirate et al., 2019).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-13(9-18-14(20)5-6-15(18)21)17-10-16(22)7-8-23-12-4-2-1-3-11(12)16/h1-4,22H,5-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGYWCBFOGTVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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